Methyl 6-amino-3-ethoxy-2-fluorobenzoate

Description

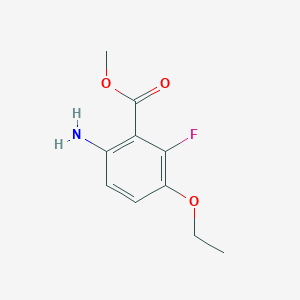

Methyl 6-amino-3-ethoxy-2-fluorobenzoate is a fluorinated benzoate ester with the molecular formula C₁₀H₁₂FNO₃ and a molecular weight of 259.07 g/mol . The compound features an amino group at position 6, an ethoxy group at position 3, and a fluorine atom at position 2 on the benzene ring (Figure 1).

Properties

IUPAC Name |

methyl 6-amino-3-ethoxy-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-3-15-7-5-4-6(12)8(9(7)11)10(13)14-2/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLNIKAAIDRINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)N)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-3-ethoxy-2-fluorobenzoate typically involves the esterification of 6-amino-3-ethoxy-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group in Methyl 6-amino-3-ethoxy-2-fluorobenzoate can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.

Major Products:

- Substituted derivatives with various functional groups.

- Oxidized products such as carboxylic acids or aldehydes.

- Reduced products such as amines .

Scientific Research Applications

Methyl 6-amino-3-ethoxy-2-fluorobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Ethyl 2-Chloro-6-fluoro-3-methylbenzoate

- Molecular Formula : C₁₀H₁₀ClFO₂

- Molecular Weight : 232.64 g/mol

- Substituents : Chloro (position 2), fluoro (position 6), methyl (position 3), and ethoxy ester group.

- Chlorine at position 2 instead of fluorine alters electronegativity and steric effects. The ethyl ester group may slightly increase lipophilicity compared to methyl esters.

Applications: Not explicitly stated, but chloro-fluoro-methylbenzoates are often intermediates in drug synthesis due to their stability and reactivity in cross-coupling reactions.

Ethyl 6-Chloro-2-fluoro-3-methoxybenzoate

- Molecular Formula : C₁₀H₁₀ClFO₃

- Molecular Weight : 232.64 g/mol

- Substituents : Chloro (position 6), fluoro (position 2), methoxy (position 3), and ethoxy ester group.

- Key Differences: Methoxy group at position 3 instead of ethoxy reduces steric bulk. Chlorine at position 6 versus amino in the target compound impacts electronic properties (e.g., electron-withdrawing vs. electron-donating effects).

Applications : Similar to other halogenated benzoates, likely used in agrochemicals or as building blocks in organic synthesis.

Sulfonylurea Methyl Benzoate Derivatives (e.g., Metsulfuron Methyl Ester)

- Example: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

- Molecular Features : Incorporates a sulfonylurea bridge and triazine ring .

- Key Differences: Highly complex structure with a sulfonylurea pharmacophore, enabling herbicidal activity. Lacks amino and ethoxy groups but includes a triazine moiety for target specificity.

Applications : Widely used as herbicides (e.g., metsulfuron methyl ester inhibits acetolactate synthase in plants) .

Structural and Functional Analysis

Substituent Effects on Properties

| Compound | Amino Group | Ethoxy/Methoxy | Halogen | Ester Group |

|---|---|---|---|---|

| Methyl 6-amino-3-ethoxy-2-fluorobenzoate | Yes (position 6) | Ethoxy (position 3) | F (position 2) | Methyl |

| Ethyl 2-chloro-6-fluoro-3-methylbenzoate | No | None | Cl, F | Ethyl |

| Ethyl 6-chloro-2-fluoro-3-methoxybenzoate | No | Methoxy (position 3) | Cl, F | Ethyl |

| Metsulfuron methyl ester | No | Methoxy (triazine) | None | Methyl |

- Ethoxy vs. Methoxy : Ethoxy increases steric hindrance and lipophilicity compared to methoxy.

- Halogen Effects : Fluorine improves metabolic stability; chlorine enhances electrophilicity for nucleophilic substitution.

Research and Industrial Relevance

- Pharmaceuticals: The amino and fluorine substituents make this compound a candidate for kinase inhibitors or antibacterial agents.

- Agrochemicals : Simpler analogs (e.g., ethyl chloro-fluoro-benzoates) are intermediates in herbicide synthesis, while sulfonylurea derivatives are direct agrochemicals .

- Discontinuation Factors : Commercial discontinuation may relate to challenges in scalability, regulatory constraints, or shifting market demand.

Biological Activity

Methyl 6-amino-3-ethoxy-2-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses the molecular formula . Its structure includes:

- An amino group (-NH₂)

- An ethoxy group (-OCH₂CH₃)

- A fluorine atom attached to a benzoate ring

These functional groups contribute to its lipophilicity and reactivity, making it a candidate for various biological interactions.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating specific pathways involved in inflammatory responses.

- Analgesic Properties : The compound has also been investigated for its potential analgesic effects, which could be beneficial for pain management.

- Enzyme Interaction : this compound acts as a biochemical probe in studies of enzyme-substrate interactions, potentially influencing enzyme activity through binding.

The mechanism of action involves the compound's interaction with specific enzymes or receptors. It can act as either an inhibitor or an activator, leading to modulation of biological pathways such as signal transduction and gene expression. The presence of the fluorine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes, which can significantly alter protein function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 2-amino-3-fluorobenzoate | C₉H₈FNO₂ | Lacks ethoxy group; different substitution pattern |

| Methyl 4-amino-3-ethoxybenzoate | C₉H₁₁FNO₂ | Different position of amino group |

| Methyl 6-amino-2-fluorobenzoate | C₉H₈FNO₂ | Different position of fluorine |

This compound stands out due to its combination of functional groups, enhancing its potential for diverse chemical interactions and biological activities.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

- In Vitro Studies : In vitro experiments have demonstrated that the compound can inhibit certain enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.

- Pharmacological Evaluations : Pharmacological evaluations have indicated that this compound exhibits dose-dependent analgesic effects in animal models, supporting its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.